Pirbuterol, (R)-
Description
BenchChem offers high-quality Pirbuterol, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pirbuterol, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
912804-60-5 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m1/s1 |
InChI Key |
VQDBNKDJNJQRDG-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |
Origin of Product |
United States |
Chirality and Stereoisomerism in Beta Adrenergic Agonists: a Foundational Perspective
Significance of Enantiomeric Purity in Pharmaceutical Research
Chirality is a fundamental property of many organic molecules, including a vast number of pharmaceuticals. mdpi.com A chiral molecule is non-superimposable on its mirror image, and these two mirror-image forms are known as enantiomers. While enantiomers share the same chemical formula and physical properties in an achiral environment, they can exhibit markedly different behaviors in a chiral environment like the human body, where they interact with chiral entities such as enzymes and receptors. mdpi.com
The significance of enantiomeric purity in pharmaceutical research cannot be overstated. The use of a single, active enantiomer, rather than a racemic mixture (a 50:50 mixture of both enantiomers), can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. mdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for the development of single-enantiomer drugs, emphasizing the need to characterize the properties of each enantiomer. mdpi.comveranova.com The development of enantiomerically pure drugs is crucial for ensuring their efficacy and safety, as the "wrong" enantiomer can sometimes have reduced potency or even adverse effects. numberanalytics.com The pursuit of enantiomeric purity has become a standard practice in modern drug development for chiral compounds. veranova.com
Stereochemical Configuration of Pirbuterol (B1677960), (R)-
Pirbuterol is a chiral molecule containing a single stereogenic center. The designation "(R)-" refers to the absolute configuration of the atoms around this chiral center, determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgimperial.ac.uk This system assigns priorities to the four different groups attached to the chiral carbon based on their atomic number. youtube.com By orienting the molecule so that the lowest priority group is pointing away, the sequence of the remaining three groups (from highest to lowest priority) determines the configuration: a clockwise direction is designated as (R) (from the Latin rectus for right), and a counter-clockwise direction is (S) (from the Latin sinister for left). imperial.ac.uk
The molecular structure of Pirbuterol contains a chiral carbon atom bonded to a hydrogen atom, a hydroxyl group, a tert-butylamino group, and a substituted pyridine (B92270) ring. The specific spatial arrangement of these groups in (R)-Pirbuterol dictates its interaction with its biological target.
Table 1: Stereochemical Details of Pirbuterol
| Feature | Description |
| Chiral Center | Yes |
| Number of Stereocenters | 1 |
| Enantiomers | (R)-Pirbuterol and (S)-Pirbuterol nih.gov |
| Absolute Configuration | (R)- |
This table provides a summary of the key stereochemical features of the Pirbuterol molecule.
Enantiomeric Recognition and Biological Activity
The differential effects of enantiomers are a direct consequence of their interactions with the chiral environment of the body, particularly with receptors.
Differentiated Pharmacological Profiles of Enantiomers (General Context of Beta-Agonists)
In the realm of beta-adrenergic agonists, it is a well-established principle that the two enantiomers of a chiral drug can have distinct pharmacological profiles. mdpi.com The enantiomer that is responsible for the desired therapeutic effect is termed the "eutomer," while the less active or inactive enantiomer is called the "distomer." mdpi.com For many beta-agonists, the (R)-enantiomer is the eutomer, possessing significantly higher activity. atsjournals.orgresearchgate.net For instance, the (R)-enantiomer of albuterol is at least 100-fold more potent as a β2-agonist than the (S)-enantiomer. atsjournals.org
The distomer is not always inert. In some cases, it may contribute to side effects or even antagonize the effects of the eutomer. The different pharmacological actions of enantiomers can be seen in beta-blockers as well. For example, in the beta-blocker nebivolol, the d-enantiomer is almost exclusively responsible for the selective beta-1 adrenoceptor blockade, while the l-enantiomer (B50610) contributes to vasodilation through a different mechanism. nih.govresearchgate.net Similarly, for carvedilol, the (S)-enantiomer blocks both α- and β-adrenergic receptors, whereas the (R)-enantiomer is a pure α1-antagonist. mdpi.com These examples highlight the importance of studying the individual pharmacological profiles of each enantiomer.
Stereoselective Interactions at Adrenergic Receptors
The biological activity of beta-adrenergic agonists is mediated by their binding to adrenergic receptors, which are themselves chiral macromolecules. This chirality of the receptor leads to stereoselective binding, meaning the receptor preferentially binds to one enantiomer over the other. pioneerpublisher.comresearchgate.net This stereoselectivity is a key determinant of the drug's efficacy. pioneerpublisher.com
The interaction between a beta-agonist and its receptor is often conceptualized as a "three-point attachment," where specific functional groups on the drug molecule bind to complementary sites on the receptor protein. researchgate.net For most beta-agonists, the hydroxyl group on the chiral carbon is crucial for this interaction. The specific orientation of this hydroxyl group in the (R)-enantiomer allows for an optimal fit with the receptor, leading to a stronger binding affinity and greater activation of the receptor. atsjournals.org Molecular modeling studies have suggested that the stereoselective binding of agonists to the β2-adrenergic receptor involves the cooperation of several amino acid residues within the receptor's transmembrane domains and extracellular loops. nih.gov This precise molecular recognition underscores why one enantiomer can be significantly more potent than its mirror image. atsjournals.org
Enantioselective Synthesis and Chiral Resolution of Pirbuterol, R
Methodologies for Asymmetric Synthesis of Beta-Agonists
The asymmetric synthesis of β-agonists, aiming to produce a single enantiomer directly, is a key area of research in medicinal and organic chemistry. researchgate.net Two prominent strategies in this field are the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. This auxiliary is later removed, yielding the enantiomerically enriched product.
One notable approach involves the use of chiral oxazolidinones. For instance, the conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, has been demonstrated as a viable synthetic route. nih.gov This method provides a pathway to optically active building blocks that are crucial for the synthesis of molecules with structural similarities to pirbuterol (B1677960). nih.gov
Another strategy employs phenylglycinol derivatives. An enantioselective route to (R)-salmeterol, a long-acting β2-agonist, has been developed involving the asymmetric reduction of a phenylglycinyl ketone derivative. rsc.org This is followed by reductive amination of the resulting amino alcohol and subsequent hydrogenolysis. rsc.org Such methodologies, while demonstrated for other β-agonists, highlight the potential of chiral auxiliaries to control stereochemistry in the synthesis of related compounds.
The selection of the chiral auxiliary is crucial for the success of the synthesis. For example, the use of trans-1,2-diaminocyclohexane as a chiral diamine has been shown to be effective in synthesizing enantioenriched α-SCF3-tetrasubstituted β-keto esters. unimi.it This highlights the diversity of chiral auxiliaries available and their specific applications in generating stereochemically defined centers. unimi.it
Asymmetric Catalysis in Stereoselective Preparations
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often considered more efficient and atom-economical than stoichiometric chiral auxiliary methods.
A significant advancement in this area is the use of chiral 1,3,2-oxazaborole catalysts for the enantioselective reduction of α-iminoketones to α-aminoalcohols using a borane (B79455) reducing agent. google.com This method has been successfully applied to the synthesis of (R)-albuterol, another β2-agonist, in high yield and high optical purity. google.com The principles of this catalytic reduction are applicable to the synthesis of other chiral arylethanolamines like pirbuterol. google.com
Copper(I) complexes with chiral ligands have also emerged as effective catalysts. A complex of copper(I) and a chiral tetrahydrosalen ligand has been shown to be an efficient catalyst for the asymmetric Henry reaction, producing β-nitroethanols which are precursors to β-adrenergic agents. organic-chemistry.org This method has been used to synthesize compounds like (S)-toliprolol and (S)-moprolol with high enantiomeric excess. organic-chemistry.org
Furthermore, rhodium-catalyzed enantioselective C–H activation and palladium-catalyzed cross-coupling reactions represent other powerful tools in the asymmetric synthesis of complex chiral molecules, including precursors to β-agonists. mdpi.comrsc.org These catalytic systems offer high levels of control over stereoselectivity and functional group tolerance. mdpi.comrsc.org
Chromatographic Enantioseparation Techniques for Pirbuterol and Analogs
Chromatographic methods are indispensable for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases is a cornerstone technique in this field. walshmedicalmedia.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
The direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the two enantiomers of a racemic compound. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of β-agonists. walshmedicalmedia.com
For the enantiomeric resolution of pirbuterol, the Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has demonstrated excellent selectivity. asianpubs.org In contrast, Chiralcel OD-H and Chiralcel OJ-H columns did not show any selectivity for pirbuterol enantiomers. asianpubs.org The chiral recognition mechanism on these polysaccharide-based CSPs is attributed to the formation of solute-CSP complexes through inclusion into chiral cavities and interactions such as hydrogen bonding and π-π stacking. asianpubs.orgnih.gov
The choice of mobile phase is also critical for achieving optimal separation. A mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881) (DEA) in a ratio of 90:10:0.1 (v/v/v) has been successfully used for the separation of pirbuterol enantiomers on a Chiralpak AD-H column. asianpubs.org The method was validated and showed a resolution factor of not less than 4.0 between the two enantiomers. asianpubs.org
Table 1: HPLC Conditions for Enantioseparation of Pirbuterol
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:DEA (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 283 nm |
| Temperature | 25 ºC |
| Injection Volume | 20 µL |
| Run Time | 10 min |
Data from a study on the enantioselective separation of pirbuterol. asianpubs.org
Advanced Hyphenated Techniques for Stereoisomer Quantitation (e.g., HPLC-MS/MS)
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the quantification of stereoisomers in complex matrices. mdpi.comnih.govnih.gov This technique is particularly valuable in pharmacokinetic and metabolism studies where analyte concentrations are often very low. mdpi.com
While direct enantioseparation is achieved by the chiral HPLC column, the mass spectrometer provides confirmation of the analyte's identity and allows for precise quantification. mdpi.com The development of such methods involves optimizing both the chromatographic separation and the mass spectrometric detection parameters, such as electrospray ionization settings. mdpi.com
For instance, a chiral HPLC-MS/MS method was developed for the quantitative analysis of (R)- and (S)-salbutamol and their metabolites in human urine. mdpi.com This method utilized a chiral stationary phase for separation, with the MS/MS detector set to monitor specific precursor-to-product ion transitions for each enantiomer and its metabolites, ensuring accurate quantification. mdpi.com Similar methodologies can be applied to the stereoselective quantification of pirbuterol and its potential metabolites. The use of an ion trap mass analyzer in conjunction with HPLC has also been explored for isomer recognition, even without complete chromatographic resolution. mdpi.com
Electrophoretic Enantioseparation Methods
Capillary electrophoresis (CE) offers an alternative to HPLC for the enantioseparation of chiral drugs. researchgate.net This technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of pharmaceuticals. nih.gov The formation of transient diastereomeric complexes between the enantiomers and the CD leads to differences in their electrophoretic mobilities, enabling their separation.
The enantioseparation of several β-agonists has been successfully achieved using various CD derivatives in CE. researchgate.net While specific studies focusing solely on the electrophoretic enantioseparation of pirbuterol are less common, the principles and methodologies applied to other β-agonists are directly relevant. For example, the use of dual cyclodextrin (B1172386) systems, such as a combination of a neutral and an anionic CD, can significantly enhance enantioseparation selectivity. nih.gov
Molecular and Cellular Pharmacodynamics of Pirbuterol, R
Beta-Adrenergic Receptor Subtype Selectivity and Affinity of (R)-Pirbuterol
Preferential Beta-2 Adrenergic Receptor Agonism
(R)-Pirbuterol, the active enantiomer of the racemic mixture pirbuterol (B1677960), demonstrates a preferential agonistic activity towards beta-2 adrenergic receptors (β2-ARs). nih.govrxlist.com In vitro and in vivo studies have consistently shown that pirbuterol has a greater effect on β2-ARs compared to its interaction with beta-1 adrenergic receptors (β1-ARs). nih.govdrugbank.com While β2-ARs are the predominant subtype in bronchial smooth muscle, a significant population of these receptors, estimated to be between 10-50%, also exists in the human heart. nih.govrxlist.comdrugbank.com The primary therapeutic action of pirbuterol as a bronchodilator is attributed to its selective stimulation of β2-ARs in the airways. nih.govncats.io This selective agonism initiates a cascade of intracellular events leading to the relaxation of airway smooth muscle. nih.govdrugbank.com
The selectivity of pirbuterol for β2-ARs over β1-ARs is a key characteristic of its pharmacological profile. mdpi.com This selectivity is crucial as the stimulation of β1-ARs is primarily associated with cardiac effects. The agonistic activity at β2-ARs is what drives the desired therapeutic outcome in conditions characterized by bronchospasm. nih.gov
Receptor Binding Kinetics and Equilibrium Studies (In Vitro)
The interaction between a ligand and its receptor is defined by two key properties: affinity, which is the ability of the ligand to bind to the receptor, and efficacy, which is the ability of the ligand-receptor complex to elicit a biological response. nih.gov The development of selective agonists can be based on achieving selective affinity, selective intrinsic efficacy, or a combination of both. nih.gov
In the context of β-adrenergic agonists, receptor binding kinetics, including the association (on-rate) and dissociation (off-rate) of the ligand from the receptor, play a crucial role in determining the onset and duration of action. researchgate.net The residence time of a ligand at the receptor, which is the reciprocal of the dissociation rate constant (k_off), has been identified as a valuable parameter for predicting in vivo efficacy for several G protein-coupled receptors (GPCRs), including the β2-adrenergic receptor. acs.orgnih.gov
Binding kinetics are typically studied using radioligand binding assays. Competition kinetic binding assays, for instance, involve the simultaneous addition of a radiolabeled ligand and an unlabeled competitor to a receptor preparation to determine the kinetic parameters of the unlabeled compound. biorxiv.org
Intracellular Signal Transduction Cascades
Adenylyl Cyclase Activation and Cyclic AMP Production
The binding of (R)-pirbuterol to β2-adrenergic receptors initiates a well-defined intracellular signaling cascade. nih.govdrugbank.com β2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are linked to a stimulatory G protein (Gs). atsjournals.orgmdpi.com Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. scholarsresearchlibrary.com
The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase. drugbank.comncats.ioatsjournals.org Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). nih.govdrugbank.comncats.io This leads to an increase in intracellular cAMP levels, which acts as a crucial second messenger, propagating the signal within the cell. nih.govdrugbank.comncats.io The generation of cAMP is a pivotal step in the signal transduction pathway initiated by β2-AR agonists. atsjournals.orgnih.gov
The process begins with the ligand (in this case, (R)-pirbuterol) binding to the GPCR, which causes the exchange of GDP for GTP on the Gαs subunit of the Gs protein. atsjournals.org This leads to the dissociation of the Gαs subunit from the βγ subunit complex. atsjournals.org The free Gαs subunit then directly interacts with and activates adenylyl cyclase, resulting in the production of cAMP. atsjournals.org
Downstream Cellular Effectors and Regulatory Mechanisms
The elevation of intracellular cAMP levels activates downstream cellular effectors, primarily protein kinase A (PKA). atsjournals.orgmdpi.com Activated PKA then phosphorylates various target proteins within the cell, leading to the ultimate physiological response. atsjournals.orgnih.gov In airway smooth muscle cells, this cascade results in muscle relaxation and bronchodilation. nih.govdrugbank.com
The specific mechanisms by which increased cAMP and PKA activation lead to smooth muscle relaxation include:
Reduced intracellular calcium levels: PKA can phosphorylate proteins involved in calcium homeostasis, leading to a decrease in the concentration of free intracellular calcium, which is essential for muscle contraction. atsjournals.org
Inhibition of myosin light chain kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating myosin light chains, a key step in the contractile process. atsjournals.org
Activation of large conductance calcium-activated potassium channels (maxi-K channels): This leads to hyperpolarization of the cell membrane, which also contributes to muscle relaxation. mdpi.com
Beyond smooth muscle relaxation, the increase in cAMP can also inhibit the release of inflammatory mediators from mast cells, which is another beneficial effect in respiratory diseases. nih.govdrugbank.comncats.io
The signaling cascade is tightly regulated. The signal can be terminated through the degradation of cAMP by enzymes called phosphodiesterases (PDEs). atsjournals.orgnih.gov Additionally, the β2-adrenergic receptors themselves can become desensitized after prolonged exposure to an agonist, a process that involves phosphorylation of the receptor by kinases like PKA and β-adrenergic receptor kinase (βARK), leading to uncoupling from the Gs protein. mdpi.commdpi.com
Stereospecific Modulation of Cellular Responses in Preclinical In Vitro Models
The stereochemistry of adrenergic agonists plays a critical role in their interaction with receptors and their subsequent cellular effects. Preclinical in vitro studies have demonstrated the stereoselective nature of these interactions. For instance, studies on the organic cation transporters (OCTs), which are involved in the cellular uptake of various drugs, have shown stereoselective transport of adrenergic agonists. researchgate.net
In the context of β2-agonists, the (R)-enantiomer is generally the more active form, responsible for the therapeutic effects. atsjournals.orgmedicine.dp.ua For example, with albuterol (salbutamol), the (R)-enantiomer (levalbuterol) is responsible for the bronchodilatory effects, while the (S)-enantiomer has been suggested to have some pro-inflammatory properties. atsjournals.orgatsjournals.org
Preclinical in vitro models have been instrumental in elucidating these stereospecific effects. For example, studies using human airway smooth muscle cells have shown that (R)-albuterol can increase intracellular cAMP levels and inhibit cell proliferation. atsjournals.org In contrast, the (S)-enantiomer may have opposing effects. atsjournals.org Similarly, studies on human T-cells and eosinophils have demonstrated the anti-inflammatory properties of the (R)-isomer of albuterol. atsjournals.org
These findings from preclinical in vitro models highlight the importance of stereochemistry in drug design and development. The use of single-enantiomer drugs, such as (R)-pirbuterol, can potentially offer a better therapeutic profile by maximizing the desired effects and minimizing potential adverse effects associated with the less active or inactive enantiomer.
Airway Smooth Muscle Cell Function
The principal therapeutic effect of (R)-Pirbuterol is the relaxation of airway smooth muscle (ASM), leading to bronchodilation. nih.govtaylorandfrancis.com This function is mediated through its agonist activity at the β2-adrenergic receptors, which are the predominant adrenergic receptor subtype in bronchial smooth muscle. drugbank.comnih.govnih.gov
The binding of (R)-Pirbuterol to the β2AR on ASM cells initiates a well-defined signaling cascade. researchgate.net This interaction stimulates the Gs alpha subunit of the associated heterotrimeric G protein, which in turn activates the enzyme adenylyl cyclase. drugbank.comnih.govwikidoc.org Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3′,5′-adenosine monophosphate (cAMP). rxlist.com The resulting elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.gov PKA then phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase, which reduces its activity. fmu.ac.jpatsjournals.org This cascade ultimately prevents the phosphorylation of myosin, leading to the relaxation of the airway smooth muscle and bronchodilation. researchgate.net
In vitro and in vivo studies have demonstrated that pirbuterol has a preferential effect on β2-adrenergic receptors compared to the non-selective agonist isoproterenol. drugbank.comnih.govrxlist.com The onset of improvement in pulmonary function, as measured by Forced Expiratory Volume in one second (FEV1), typically occurs within 5 minutes of administration, with maximum effects observed between 30 and 60 minutes. wikidoc.orgrxlist.com
Table 1: (R)-Pirbuterol Action on Airway Smooth Muscle Cells
| Step | Component | Action/Effect |
|---|---|---|
| 1 | (R)-Pirbuterol | Binds to β2-adrenergic receptor on airway smooth muscle cells. drugbank.comnih.gov |
| 2 | Gs Protein | Activated by the ligand-bound receptor. researchgate.net |
| 3 | Adenylyl Cyclase | Activated by the Gs protein. wikidoc.org |
| 4 | ATP to cAMP | Conversion is catalyzed by adenylyl cyclase, increasing intracellular cAMP. wikidoc.orgrxlist.com |
| 5 | Protein Kinase A (PKA) | Activated by elevated cAMP levels. nih.gov |
| 6 | Downstream Targets | Phosphorylation leads to decreased intracellular Ca2+ and inactivation of myosin light chain kinase. fmu.ac.jp |
Immunomodulatory Effects on Inflammatory Cells (e.g., Mast Cells, Eosinophils, T-lymphocytes)
Beyond their primary role as bronchodilators, β2-adrenergic agonists, including (R)-Pirbuterol, possess secondary anti-inflammatory and immunomodulatory properties. nih.gov These effects are also largely mediated by the stimulation of β2-adrenoceptors on various immune and inflammatory cells, leading to increased intracellular cAMP. nih.govrug.nl
Mast Cells: The elevation of cAMP in mast cells inhibits the release of pro-inflammatory mediators of immediate hypersensitivity, such as histamine, leukotrienes, and prostaglandins. drugbank.comnih.govwikidoc.org By stabilizing mast cells, (R)-Pirbuterol can attenuate the inflammatory response that contributes to bronchoconstriction.
Eosinophils: Eosinophils are key effector cells in asthmatic inflammation. all-imm.com β2-agonists can exert inhibitory effects on eosinophil function. Studies on similar compounds like (R)-albuterol have shown suppression of pro-inflammatory mediators such as peroxidase and various interleukins (IL-5, IL-13). atsjournals.org Other β2-agonists have been reported to inhibit the upregulation of adhesion molecules like CD11b on eosinophils, which is crucial for their accumulation in airway tissue. ersnet.org While direct data on pirbuterol is limited, the class effect suggests it may interfere with eosinophil recruitment and activation. nih.govuva.nl
T-lymphocytes: T-lymphocytes, particularly T-helper 2 (Th2) cells, orchestrate the inflammatory cascade in allergic asthma by releasing specific cytokines. oatext.comersnet.org Increased cAMP levels in T-cells can inhibit the production of Th2 cytokines. rug.nl Furthermore, β2-agonists may act synergistically with glucocorticoids to enhance the production of the anti-inflammatory cytokine IL-10 from T-cells, promoting an anti-inflammatory environment. rug.nl Studies with the long-acting β2-agonist salmeterol (B1361061) have shown a reduction in T-lymphocyte numbers in the bronchial mucosa of asthmatic patients. ersnet.org
Table 2: Immunomodulatory Effects of β2-Agonists on Inflammatory Cells
| Cell Type | Effect of β2-Agonist Stimulation | Mechanism/Mediator |
|---|---|---|
| Mast Cells | Inhibition of mediator release. drugbank.comwikidoc.org | Increased cAMP. wikidoc.org |
| Eosinophils | Suppression of pro-inflammatory mediators; potential inhibition of adhesion. nih.govatsjournals.orgersnet.org | Increased cAMP. nih.gov |
Cardiospecific Receptor Populations and Functional Implications (In Vitro/Preclinical)
While β2-adrenergic receptors are the predominant subtype in the lungs, a significant population of β2-receptors, estimated at 10-50%, also exists in the human heart. drugbank.comnih.govrxlist.com The precise function of these cardiac β2-receptors is not fully established, but their stimulation can have cardiovascular effects. drugbank.comnih.gov Pirbuterol, like other β-agonists, can produce clinically significant cardiovascular effects, such as changes in pulse rate and blood pressure. wikidoc.orgrxlist.com
In contrast to β1-adrenergic receptors which are the primary mediators of increased heart rate and contractility, cardiac β2-receptors have a more complex role. wikipedia.org They couple not only to the stimulatory Gαs protein but also to the inhibitory Gαi protein. biorxiv.orgmdpi.com Activation of the β2AR-Gαi pathway can counteract the effects of β1AR-Gαs stimulation, potentially offering a cardioprotective mechanism. biorxiv.org
Preclinical studies have explored the functional implications of pirbuterol's cardiac effects. In a study involving patients with chronic congestive heart failure, oral pirbuterol led to significant hemodynamic improvements, including an increase in cardiac index and a decrease in systemic vascular resistance, without a corresponding increase in myocardial oxygen consumption (MVO2) or the provocation of myocardial ischemia. nih.gov This suggests that pirbuterol can enhance cardiac efficiency under certain pathological conditions. taylorandfrancis.com In vitro models using cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CM) have shown that β2-selective agonists can increase beat frequency, confirming that β2-adrenergic receptors in these cells are functionally active. scirp.org
Functional Selectivity and Biased Agonism at G Protein-Coupled Receptors
The traditional view of G protein-coupled receptor (GPCR) signaling posited that a ligand would activate all downstream pathways coupled to a receptor. However, it is now understood that ligands can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another—a phenomenon known as functional selectivity or biased agonism. nih.govnih.gov
For the β2-adrenergic receptor, this means an agonist might show bias towards the canonical Gs/cAMP pathway (leading to bronchodilation) or alternatively towards β-arrestin-mediated signaling (involved in receptor desensitization and other pathways) or Gαi coupling (implicated in cardioprotection). biorxiv.orgnih.gov This concept offers the potential to design drugs that maximize therapeutic effects while minimizing side effects. nih.gov
The structural characteristics of a ligand, even minor differences between stereoisomers, can determine its bias profile. nottingham.ac.uk Ligands acting on the β2AR can be categorized based on their efficacy and bias. For example, the long-acting β2-agonist salmeterol has been identified as a biased agonist, showing higher efficacy for activating the Gαi pathway compared to the native agonist epinephrine (B1671497), while being a partial agonist for Gαs activation. biorxiv.org This bias is thought to be mediated in part by its long aryloxy alkyl tail, which interacts with an allosteric site on the receptor. biorxiv.orgnih.govplos.org
While there are no specific studies to date that have characterized the biased agonism profile of (R)-Pirbuterol, its structural relation to other β2-agonists suggests it likely operates within this paradigm. biorxiv.org As a pyridine (B92270) derivative of salbutamol (B1663637), its unique structure would stabilize a specific conformational ensemble of the β2AR, which in turn would dictate its preference for Gs, Gi, and/or β-arrestin pathways. nih.gov Delineating the specific bias of (R)-Pirbuterol would require dedicated pharmacological assays but is critical for a complete understanding of its molecular and cellular effects, including both its therapeutic actions and potential side effects. frontiersin.org
Preclinical Pharmacological Investigations of Pirbuterol, R
In Vivo Animal Models for Airway Reactivity and Bronchodilation
In vivo animal models are fundamental for assessing the bronchodilatory efficacy and effects on airway reactivity of new therapeutic agents. For beta-2 adrenergic agonists, these models typically involve inducing bronchoconstriction with agents like histamine or methacholine and then measuring the protective or reversal effects of the drug.
Studies in anesthetized dogs using the racemic mixture of pirbuterol (B1677960) have demonstrated its ability to counteract histamine-induced bronchoconstriction. When administered sublingually, pirbuterol produced a marked antagonism of histamine-induced changes in pulmonary compliance and resistance, with effects becoming apparent within 15 to 30 minutes and peaking after an hour nih.gov. This indicates significant bronchodilator activity in a relevant large animal model. While these studies were conducted with the racemate, the bronchodilatory effects are attributed to the (R)-enantiomer.
While direct preclinical comparative studies for the enantiomers of pirbuterol are not extensively available in the reviewed literature, a substantial body of research on the closely related chiral beta-2 agonist albuterol provides a strong basis for understanding the expected differential effects. The therapeutic activity of racemic beta-2 agonists is almost exclusively due to the (R)-enantiomer, which binds with high affinity to the beta-2 adrenergic receptor nih.govnih.gov.
In preclinical animal models, (R)-albuterol is responsible for the bronchodilating effects, whereas (S)-albuterol is often considered inert or may even possess pro-inflammatory and bronchoconstrictive properties nih.govnih.govnih.gov. For instance, studies in murine asthma models have shown that (S)-albuterol can augment bronchospasm and increase airway responsiveness to methacholine, effects not seen with (R)-albuterol nih.gov. Similarly, in a feline asthma model, regular administration of racemic albuterol and (S)-albuterol led to increased airway inflammation, an effect that was absent with (R)-albuterol treatment nih.gov. These findings strongly suggest that the therapeutic benefits of racemic pirbuterol are derived from (R)-Pirbuterol, while the (S)-enantiomer may not contribute to bronchodilation and could potentially have counterproductive effects.
Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a key feature of asthma. Preclinical models are crucial for determining if a bronchodilator can also reduce AHR.
Again, drawing parallels from the extensive research on albuterol enantiomers, preclinical studies indicate that the (S)-enantiomer may contribute to the development or exacerbation of AHR. In a mouse model of asthma, (S)-albuterol was shown to increase airway responsiveness to methacholine nih.gov. Conversely, the (R)-enantiomer, (R)-albuterol, did not increase airway edema or negatively impact pulmonary mechanics nih.gov. This suggests that using the pure (R)-enantiomer may avoid the potential for increased AHR associated with the (S)-form present in racemic mixtures. Therefore, it is hypothesized that (R)-Pirbuterol would effectively provide bronchodilation without the risk of inducing or worsening the underlying airway hyperresponsiveness that may be associated with (S)-Pirbuterol.
Non-Bronchodilator Effects in Preclinical Animal Models
Beyond smooth muscle relaxation, beta-2 adrenergic agonists can exert other pharmacological effects, including the modulation of inflammatory processes and cellular pathways involved in airway remodeling. The preclinical investigation of these non-bronchodilator effects is critical, particularly when evaluating the properties of single enantiomers.
Preclinical studies with albuterol enantiomers have revealed significant differences in their inflammatory profiles. The (R)-enantiomer has demonstrated anti-inflammatory properties, while the (S)-enantiomer has been associated with pro-inflammatory effects nih.govnih.gov.
In an ovalbumin-sensitized mouse model of asthma, (R)-albuterol significantly reduced the influx of eosinophils into bronchoalveolar lavage (BAL) fluid and airway tissue nih.gov. It also decreased levels of the pro-inflammatory cytokine IL-4 in BAL fluid and allergen-specific IgE in plasma nih.gov. Further research showed that in activated T-cells, (R)-albuterol administration decreased levels of inflammatory cytokines and reduced the activity of the inflammatory transcription factor NF-κB nih.gov.
In contrast, studies in a feline asthma model showed that both racemic albuterol and (S)-albuterol increased the total number of inflammatory cells in BAL fluid. Specifically, they increased eosinophils in asthmatic cats and neutrophils in healthy cats nih.gov. This suggests that the (S)-enantiomer may counteract the anti-inflammatory benefits of the (R)-enantiomer in a racemic mixture. These findings support the hypothesis that (R)-Pirbuterol would possess beneficial anti-inflammatory properties, reducing cellular infiltration in the airways, without the potentially detrimental pro-inflammatory effects of its (S)-counterpart.
| Compound | Animal Model | Effect on Eosinophil Infiltration | Effect on Inflammatory Cytokines (e.g., IL-4) | Effect on Total Inflammatory Cells (BAL Fluid) |
|---|---|---|---|---|
| (R)-Albuterol | Mouse Asthma Model | Significantly Reduced nih.gov | Decreased nih.gov | No Increase nih.gov |
| (S)-Albuterol | Mouse Asthma Model | Reduced (but increased AHR) nih.gov | Not Reported | Increased nih.gov |
| Racemic Albuterol | Feline Asthma Model | Increased nih.gov | Not Reported | Increased nih.gov |
Airway remodeling refers to structural changes in the airways, including epithelial damage, smooth muscle hypertrophy, and subepithelial fibrosis, which contribute to the pathophysiology of chronic asthma portlandpress.comjci.org. The interaction between airway epithelial cells and airway smooth muscle cells is crucial in this process nih.govresearchgate.net. For example, mechanical compression of epithelial cells during bronchoconstriction can trigger the release of mediators that promote smooth muscle cell proliferation and contraction nih.gov.
There is a lack of specific preclinical data in the reviewed literature detailing the effects of (R)-Pirbuterol on these complex remodeling pathways. Investigating the impact of (R)-Pirbuterol on key remodeling processes, such as epithelial-mesenchymal transition (EMT), smooth muscle cell proliferation, and extracellular matrix deposition, would be a critical area for future preclinical research. Such studies would help to determine if (R)-Pirbuterol offers advantages over racemic mixtures in mitigating the long-term structural changes associated with chronic airway diseases.
Cardiovascular Pharmacodynamics in Preclinical Models
The cardiovascular effects of beta-2 agonists are a key component of their preclinical pharmacodynamic profile, as stimulation of beta-adrenergic receptors in the heart can lead to side effects.
Preclinical studies of racemic pirbuterol in canine models have provided detailed insights into its cardiovascular effects. In a study of anesthetized dogs with induced acute ischemic left ventricular failure, intravenous pirbuterol demonstrated significant positive inotropic (increased contractility) and vasodilatory effects nih.gov. It markedly improved cardiac performance by increasing cardiac output and stroke work while decreasing total peripheral resistance nih.gov. Notably, in this model of heart failure, heart rate was not significantly changed nih.gov.
| Hemodynamic Parameter | Control (Pre-Drug) | Pirbuterol Administration | Percentage Change |
|---|---|---|---|
| Cardiac Output (L/min) | 1.52 | 2.56 | +68% |
| LV End-Diastolic Pressure (mmHg) | 24.6 | 21.0 | -15% |
| Maximum LV dP/dt (mmHg/s) | 2012 | 2602 | +29% |
| Mean Aortic Blood Pressure (mmHg) | 103 | 85 | -17% |
| Total Peripheral Resistance (mmHg/L/min) | 68 | 34 | -50% |
| Heart Rate | Not Significantly Changed |
Inotropic and Lusitropic Effects in Isolated Heart Preparations
Preclinical investigations into the direct myocardial effects of pirbuterol have focused on its inotropic properties, primarily in in-vivo animal models of heart failure rather than isolated heart preparations. In a study involving anesthetized dogs with induced acute ischemic left ventricular failure, pirbuterol demonstrated a significant positive inotropic effect. The administration of pirbuterol led to a notable increase in the maximum rate of left ventricular pressure rise (LV dP/dt), a key indicator of myocardial contractility. Specifically, maximum LV dP/dt increased from a baseline of 2012 ± 124 mmHg/s to 2602 ± 119 mmHg/s nih.gov. This suggests a direct stimulatory effect on the heart muscle, leading to enhanced contractile force.
Table 1: Inotropic Effect of Pirbuterol in Anesthetized Dogs with Acute Ischemic Left Ventricular Failure
| Parameter | Baseline (Mean ± SEM) | Post-Pirbuterol (Mean ± SEM) |
|---|---|---|
| Maximum LV dP/dt (mmHg/s) | 2012 ± 124 | 2602 ± 119 |
Data from a study in anesthetized dogs, not an isolated heart preparation. nih.gov
Systemic Hemodynamic Responses in Animal Studies
Pirbuterol administration led to a substantial increase in cardiac output, from 1.52 ± 0.14 L/min to 2.56 ± 0.32 L/min. Concurrently, there was a marked decrease in total peripheral resistance from 68 ± 6 mmHg/L/min to 34 ± 4 mmHg/L/min, indicating a potent vasodilatory effect. This vasodilation contributed to a reduction in mean aortic blood pressure, which fell from 103 ± 3 mmHg to 85 ± 5 mmHg nih.gov.
Furthermore, pirbuterol demonstrated a beneficial effect on cardiac filling pressures. The left ventricular end-diastolic pressure (LVEDP), an indicator of preload, was significantly reduced from 24.6 ± 1.1 mmHg to 21.0 ± 1.9 mmHg. Notably, these hemodynamic improvements occurred without a significant change in heart rate nih.gov. In a separate study in anesthetized dogs, sublingually administered pirbuterol did not alter blood pressure at various dose levels, and only influenced heart rate at the highest dose tested nih.gov.
These findings from animal studies highlight the dual mechanism of action of pirbuterol, combining positive inotropic support with systemic vasodilation to improve hemodynamic function in the context of heart failure.
Table 2: Systemic Hemodynamic Responses to Pirbuterol in Anesthetized Dogs with Acute Ischemic Left Ventricular Failure
| Parameter | Baseline (Mean ± SEM) | Post-Pirbuterol (Mean ± SEM) |
|---|---|---|
| Cardiac Output (L/min) | 1.52 ± 0.14 | 2.56 ± 0.32 |
| Total Peripheral Resistance (mmHg/L/min) | 68 ± 6 | 34 ± 4 |
| Mean Aortic Blood Pressure (mmHg) | 103 ± 3 | 85 ± 5 |
| LV End-Diastolic Pressure (mmHg) | 24.6 ± 1.1 | 21.0 ± 1.9 |
| Heart Rate | No significant change | No significant change |
Metabolic Pathways and Stereoselective Biotransformation of Pirbuterol, R
Enzyme Systems Involved in Pirbuterol (B1677960) Metabolism (Preclinical/In Vitro)
In vitro models are crucial in preclinical drug development for characterizing metabolic pathways. dndi.org Systems such as human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, and hepatocytes, which represent the gold standard for in vitro metabolism studies, are routinely used to predict a drug's fate in the human body. nih.govnih.govdls.comnih.gov These models allow for the investigation of both Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.net
Absence of Catechol-O-methyltransferase Metabolism
Pirbuterol is structurally distinct from catecholamines and, as a result, is not a substrate for catechol-O-methyltransferase (COMT). nih.govpharmgkb.org COMT is a key enzyme in the metabolism of catechol-containing compounds, such as epinephrine (B1671497) and norepinephrine. sci-hub.se The lack of metabolism by COMT contributes to the pharmacokinetic characteristics of pirbuterol.
Conjugation Pathways (e.g., Sulfate (B86663) Conjugation)
The primary metabolic pathway for pirbuterol is conjugation, specifically sulfate conjugation. nih.govpharmgkb.org Following administration, a significant portion of the dose is recovered in the urine as pirbuterol and its sulfate conjugate. pharmgkb.org This Phase II metabolic process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the drug molecule, increasing its water solubility and facilitating its excretion. fu-berlin.dexenotech.comresearcher.life
While the specific SULT isozyme responsible for pirbuterol sulfation has not been definitively identified in published literature, studies on other beta-2 agonists, such as salbutamol (B1663637), have shown that SULT1A3 is critically involved in their metabolism. nih.govnih.gov
Stereoselective Metabolic Disposition of Beta-Agonist Enantiomers (General Principles)
Many beta-agonists, including pirbuterol, are chiral molecules and are often administered as racemic mixtures. The individual enantiomers can exhibit different pharmacological and pharmacokinetic properties due to stereoselective interactions with enzymes and transporters.
The (R)-enantiomer of most beta-2 agonists is typically the eutomer, possessing the desired bronchodilatory activity, while the (S)-enantiomer is often considered a distomer with less or no activity. medicine.dp.ua The stereoselective disposition of beta-agonist enantiomers is a well-documented phenomenon and can occur at the level of both metabolism and transport.
In vitro studies with other beta-agonists like salbutamol have demonstrated that sulfate conjugation can be highly stereoselective. For instance, the sulfation of salbutamol is significantly faster for one enantiomer over the other. researchgate.net This stereoselective metabolism can lead to different plasma concentrations and elimination half-lives for the individual enantiomers. dls.com
Furthermore, membrane transporters can also exhibit stereoselectivity. Organic cation transporters (OCTs) are involved in the uptake and clearance of many cationic drugs, including beta-agonists. Recent in vitro research has shown that OCT2 can mediate the selective transport of pirbuterol. acs.orguni-goettingen.de For other beta-agonists, such as fenoterol (B1672521) and salbutamol, OCTs have been shown to transport enantiomers at different rates, which can influence their distribution and elimination. sci-hub.se
Advanced Research Methodologies and Theoretical Frameworks
Computational Chemistry and Molecular Modeling of (R)-Pirbuterol
Computational chemistry and molecular modeling serve as powerful tools in drug discovery and development, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. nih.govresearchgate.net These computational approaches allow for the detailed study of molecules like (R)-Pirbuterol, a β2-adrenergic receptor agonist, providing a theoretical framework to understand its chemical reactivity and biological activity. ahajournals.orgnih.gov By simulating the behavior of (R)-Pirbuterol at an atomic level, researchers can predict its properties, interaction with its biological target, and the structural features crucial for its therapeutic effect. arxiv.orgresearchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key chemical features of a molecule responsible for its biological activity. researchgate.net For β2-adrenergic agonists like (R)-Pirbuterol, SAR analysis has defined the essential components required for potent and selective interaction with the β2-adrenergic receptor. nih.govacs.org (R)-Pirbuterol's structure, which features a pyridine (B92270) ring instead of the catechol ring common to many other agonists like salbutamol (B1663637), is a key aspect of its design. nih.gov This substitution represents a bioisosteric replacement that maintains the necessary hydrogen bonding capabilities while potentially altering metabolic stability.
Key structural components for the activity of (R)-Pirbuterol and related β2-agonists include:
The Aromatic Ring System: The presence of a catechol-like system, or a heterocyclic bioisostere like the hydroxymethyl-substituted pyridine ring in pirbuterol (B1677960), is crucial. The hydroxyl groups (or their equivalents) form critical hydrogen bonds with serine residues in the receptor's binding pocket.
The Ethanolamine (B43304) Side Chain: The (R)-configuration of the hydroxyl group on the β-carbon of the ethanolamine side chain is essential for high-affinity binding. This hydroxyl group forms a key hydrogen bond with an aspartate residue in the receptor.
The Amino Group: The secondary amine with a bulky substituent, such as the tert-butyl group in pirbuterol, contributes to selectivity for the β2-receptor over other adrenergic receptor subtypes (e.g., β1 and α). This bulky group interacts favorably with a hydrophobic pocket within the β2-receptor.
| Structural Feature of (R)-Pirbuterol | Corresponding Receptor Interaction Site (Typical Residues) | Contribution to Activity |
|---|---|---|
| Hydroxymethylpyridine Ring | Ser203, Ser207 (in Transmembrane Helix 5) | Acts as a catechol bioisostere, forming essential hydrogen bonds. |
| (R)-β-Hydroxyl Group | Asp113 (in Transmembrane Helix 3) | Crucial hydrogen bonding interaction, essential for agonism. |
| N-tert-Butyl Group | Hydrophobic pocket near Transmembrane Helix 6 and 7 | Enhances selectivity for the β2-adrenergic receptor. |
Receptor-ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. univr.itresearchgate.net For (R)-Pirbuterol, docking simulations into the three-dimensional crystal structure of the β2-adrenergic receptor can elucidate its specific binding mode. researchgate.net These simulations place the (R)-Pirbuterol molecule within the receptor's binding pocket and score different poses based on factors like intermolecular interactions and conformational strain. qub.ac.uk The results typically confirm the interactions suggested by SAR studies, showing hydrogen bonds between the ligand's hydroxyl groups and key receptor residues such as Asp113, Ser203, and Ser207. nih.gov
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the receptor-ligand interaction. arxiv.orgnih.gov MD simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the receptor, and the role of water molecules in the binding site. nih.govresearchgate.netmdpi.com For the (R)-Pirbuterol-β2AR complex, MD simulations can reveal the persistence of key hydrogen bonds and conformational changes in the receptor that are essential for initiating the signal transduction cascade leading to bronchodilation. semanticscholar.org
| Computational Technique | Information Provided for (R)-Pirbuterol | Key Insights |
|---|---|---|
| Molecular Docking | Prediction of the binding orientation and affinity within the β2-adrenergic receptor. | Identifies key interacting amino acid residues (e.g., Asp113, Ser203, Ser207) and confirms SAR hypotheses. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of the (R)-Pirbuterol-receptor complex over time. | Assesses the stability of binding, receptor conformational changes upon ligand binding, and the role of the cellular environment. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.nete-bookshelf.de A QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.govnih.gov
For a series of β2-agonists including (R)-Pirbuterol, a QSAR study would involve calculating a set of molecular descriptors for each compound. mdpi.com These descriptors quantify various physicochemical properties:
Electronic Descriptors: Such as atomic charges and dipole moment, which describe the electronic aspects of the molecule.
Steric Descriptors: Such as molecular volume and surface area, which describe the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Once calculated, these descriptors are correlated with the experimentally determined biological activity (e.g., binding affinity or functional potency) using statistical methods to build a predictive model. researchgate.net For β2-agonists, QSAR models have highlighted the importance of lipophilicity and ionization in controlling the duration of action. researchgate.net
| Descriptor Type | Example Descriptor | Relevance to (R)-Pirbuterol's Activity |
|---|---|---|
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Influences membrane partitioning and access to the receptor binding site. |
| Electronic | Partial Atomic Charges on Hydroxyl Groups | Quantifies the strength of potential hydrogen bonding interactions with the receptor. |
| Steric | Molecular Volume of N-substituent | Relates to the fit within the receptor's hydrophobic pocket and thus selectivity. |
| Topological | Molecular Connectivity Indices | Describes the overall shape and branching of the molecule, affecting receptor fit. |
Pharmacogenomic Considerations in Beta-Agonist Responsiveness (Theoretical)
Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. nih.gov For β2-agonists like (R)-Pirbuterol, a significant portion of the variability in patient response is attributed to genetic factors, particularly polymorphisms in the gene encoding the β2-adrenergic receptor (ADRB2). nih.govelsevierpure.com The ADRB2 gene is highly polymorphic, and several common single nucleotide polymorphisms (SNPs) have been studied for their potential clinical impact. tandfonline.com
Theoretically, these genetic variations could alter the efficacy of (R)-Pirbuterol by changing the receptor's structure, expression level, or its tendency to downregulate upon prolonged stimulation. nih.gov For instance, the Gly16 allele has been associated with enhanced downregulation of the receptor compared to the Arg16 allele. tandfonline.com While many studies have focused on albuterol and long-acting β2-agonists, the principles apply to all drugs targeting this receptor, including pirbuterol. mdpi.com Understanding these genetic influences could theoretically lead to more personalized therapeutic strategies.
| ADRB2 Polymorphism | Amino Acid Change | Theoretical Functional Effect on Receptor | Potential Impact on (R)-Pirbuterol Response |
|---|---|---|---|
| rs1042713 | Arginine to Glycine at position 16 (Arg16Gly) | May enhance agonist-induced receptor downregulation. | Potential for developing tolerance more quickly with regular use. |
| rs1042714 | Glutamine to Glutamic Acid at position 27 (Gln27Glu) | May make the receptor resistant to downregulation. | Potential for a more sustained response over time. |
| rs1800888 | Threonine to Isoleucine at position 164 (Thr164Ile) | Associated with reduced agonist binding affinity and decreased signaling. | Potential for a diminished bronchodilator response. |
Systems Biology Approaches to Beta-Adrenergic Signaling
Systems biology offers a holistic approach to understanding complex biological processes by integrating multiple levels of information. mdpi.com Instead of focusing solely on the interaction between (R)-Pirbuterol and its receptor, a systems biology approach models the entire β-adrenergic signaling pathway and its network of interactions within the cell. mdpi.com This involves creating computational models that incorporate data from genomics, transcriptomics, proteomics, and metabolomics to simulate how the initial binding event translates into a physiological response.
The binding of (R)-Pirbuterol to the β2-adrenergic receptor activates a cascade of intracellular events:
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated stimulatory G-protein (Gs).
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
Protein Kinase A (PKA) Activation: cAMP binds to and activates PKA.
Phosphorylation of Downstream Targets: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium and ultimately causing airway smooth muscle relaxation (bronchodilation).
Future Directions in Pirbuterol, R Research
Exploration of Novel Biased Agonists and Allosteric Modulators
The classical understanding of β2-adrenergic receptor activation involves a uniform downstream signaling cascade. However, emerging concepts of biased agonism and allosteric modulation are revealing a more complex and targetable pharmacology. Future research on (R)-Pirbuterol and related compounds will likely focus on harnessing these phenomena to develop next-generation therapeutics with improved efficacy and safety profiles.
Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways over others. elsevierpure.comnih.gov For the β2-adrenergic receptor, agonists can preferentially stimulate the Gs-protein pathway, leading to bronchodilation, or the β-arrestin pathway, which is associated with receptor desensitization and potential adverse effects. researchgate.net The development of Gs-biased agonists for the β2-adrenergic receptor is a promising strategy to maximize therapeutic effects while minimizing unwanted side effects. researchgate.net Research in this area will involve screening and designing compounds that stabilize receptor conformations favorable for Gs coupling. duke.edu
Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site (where endogenous agonists and traditional drugs bind), offer another layer of therapeutic control. nih.govumich.edu These modulators can be positive (PAMs), negative (NAMs), or silent, and they can fine-tune the receptor's response to orthosteric ligands like (R)-Pirbuterol. nih.gov For instance, a PAM could enhance the bronchodilatory effects of (R)-Pirbuterol, potentially allowing for lower doses and reduced side effects. atsjournals.org Conversely, a NAM that selectively inhibits β-arrestin recruitment could prevent receptor desensitization and prolong the therapeutic action of β-agonists. pnas.org
| Compound Type | Mechanism of Action | Potential Advantage in (R)-Pirbuterol Research |
|---|---|---|
| Conventional Agonist (e.g., (R)-Pirbuterol) | Binds to the orthosteric site and activates all downstream pathways. | Well-established bronchodilatory effects. |
| Biased Agonist | Selectively activates specific downstream signaling pathways (e.g., Gs over β-arrestin). elsevierpure.comnih.gov | Enhanced therapeutic effect with reduced receptor desensitization and side effects. researchgate.net |
| Allosteric Modulator (PAM) | Binds to an allosteric site to potentiate the effect of the orthosteric agonist. nih.gov | Increased efficacy of (R)-Pirbuterol, potentially allowing for lower doses. atsjournals.org |
| Allosteric Modulator (NAM) | Binds to an allosteric site to inhibit the effect of the orthosteric agonist on a specific pathway. pnas.org | Prevention of β-arrestin-mediated desensitization, prolonging therapeutic action. pnas.org |
Integration of Omics Technologies in Mechanistic Studies
To fully understand the molecular mechanisms underlying the effects of (R)-Pirbuterol and to identify novel therapeutic targets, the integration of "omics" technologies is crucial. These high-throughput approaches, including genomics, proteomics, and metabolomics, provide a comprehensive view of the biological system's response to a drug.
Genomics research can help identify genetic variations in the β2-adrenergic receptor and other signaling pathway components that influence an individual's response to (R)-Pirbuterol. This can pave the way for personalized medicine approaches, where treatment is tailored to a patient's genetic profile.
Proteomics , the large-scale study of proteins, can be employed to map the protein-protein interaction networks associated with β2-adrenergic receptor signaling. nih.gov Advanced mass spectrometry-based techniques can identify the proteins that interact with the receptor upon activation by (R)-Pirbuterol, providing insights into the downstream signaling cascades. nih.gov Furthermore, phosphoproteomics can be used to profile the phosphorylation events that occur following receptor activation, which are critical for signal transduction and regulation. nih.gov
Metabolomics , the study of small molecule metabolites, can reveal the metabolic changes that occur in response to (R)-Pirbuterol administration. By analyzing the metabolome, researchers can identify biomarkers of drug efficacy and gain a deeper understanding of the physiological effects of β2-adrenergic receptor activation. mdpi.com
| Omics Technology | Application | Potential Outcome |
|---|---|---|
| Genomics | Identifying genetic polymorphisms in the β2-adrenergic receptor gene. | Prediction of patient response to (R)-Pirbuterol and personalized dosing strategies. |
| Proteomics | Mapping the β2-adrenergic receptor interactome and phosphoproteome. nih.govnih.gov | Elucidation of novel signaling pathways and identification of new drug targets. |
| Metabolomics | Profiling metabolic changes in response to (R)-Pirbuterol. mdpi.com | Discovery of biomarkers for treatment response and a better understanding of systemic effects. |
Development of Advanced In Vitro and Ex Vivo Tissue Models
Traditional cell culture and animal models have limitations in predicting human responses to drugs. The development of more physiologically relevant in vitro and ex vivo models is a key area of future research that will significantly impact the preclinical evaluation of (R)-Pirbuterol and novel β2-adrenergic receptor modulators.
Organ-on-a-chip technology, particularly "lung-on-a-chip" models, offers a powerful platform to study the effects of inhaled drugs like (R)-Pirbuterol in a microenvironment that mimics the human lung. mdpi.comnih.gov These microfluidic devices can co-culture different lung cell types, such as epithelial and endothelial cells, and simulate the mechanical forces of breathing. frontiersin.org This allows for a more accurate assessment of drug efficacy and toxicity in a human-relevant context. nih.gov
3D bioprinting is another emerging technology that enables the creation of complex, three-dimensional tissue structures that more closely resemble native human tissues. Bioprinted lung tissue models can be used to study the cellular and molecular responses to (R)-Pirbuterol in a more realistic setting than 2D cell cultures.
Ex vivo tissue models , such as precision-cut lung slices (PCLS), provide a bridge between in vitro and in vivo studies. scireq.com PCLS maintain the complex cellular architecture and interactions of the native lung, allowing for the investigation of drug responses in an intact tissue environment. These models are particularly useful for studying the bronchorelaxant effects of (R)-Pirbuterol and for comparing the efficacy of different β2-agonists. atsjournals.org
Translational Research Opportunities in Preclinical Development
Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. nih.gov For (R)-Pirbuterol and future β2-adrenergic receptor-targeted therapies, several key translational opportunities exist in preclinical development.
A critical aspect of translational research is the identification and validation of biomarkers that can predict or monitor the response to treatment. nih.gov For (R)-Pirbuterol, potential biomarkers could include specific genetic variants, changes in protein expression or phosphorylation in relevant cell types, or shifts in metabolic profiles. Validated biomarkers can help to stratify patient populations in clinical trials and guide personalized treatment decisions.
The development of more predictive preclinical models of respiratory diseases like asthma and COPD is also essential for successful translation. nih.gov This includes the use of humanized animal models and the advanced in vitro and ex vivo models discussed previously. By testing (R)-Pirbuterol and novel compounds in these models, researchers can gain a better understanding of their potential efficacy and safety in humans before initiating clinical trials.
Finally, a deeper understanding of the disease pathophysiology at the molecular level, gained through the integration of omics data and studies in advanced models, will facilitate the identification of novel therapeutic targets and the rational design of new drugs. This knowledge will be instrumental in guiding the preclinical development of the next generation of therapies for obstructive airway diseases.
Q & A
Q. What metabolic pathways of Pirbuterol, (R)- require characterization to predict drug-drug interactions?
- Methodological Answer : Incubate Pirbuterol with human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to identify primary metabolizing enzymes. Use UDP-glucuronic acid to assess sulphate conjugation. Pharmacokinetic interactions can be modeled using Simcyp® if CYP2D6 polymorphisms alter clearance .
Tables for Key Data
Table 1 : Pharmacokinetic Parameters of Pirbuterol, (R)- (Oral Administration)
| Parameter | Value (10 mg Dose) | Value (15 mg Dose) |
|---|---|---|
| Cmax (µg/L) | 6.2 | 9.8 |
| Half-life (hours) | 2–3 | 2–3 |
| Urinary Excretion | 50% as sulphate | 50% as sulphate |
| Source: |
Table 2 : Recommended Analytical Methods for Pirbuterol, (R)-
| Matrix | Method | LLOQ | Key Consideration |
|---|---|---|---|
| Plasma | LC-MS/MS | 0.1 µg/L | SPE for matrix cleanup |
| Lung Tissue | LC-MS/MS + Derivatization | 0.5 µg/g | Homogenization in PBS |
| Formulations | HPLC-UV | 1.0 µg/mL | Protect from light/oxygen |
| Sources: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
